チロホスチン AG 126

概要

科学的研究の応用

AG-126 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions to study its reactivity and properties.

Industry: Utilized in the development of new materials and compounds with specific properties.

作用機序

AG-126は、ミトゲン活性化プロテインキナーゼ(MAPK)シグナル伝達経路の主要な構成要素であるERK1およびERK2のリン酸化を阻害することにより、その効果を発揮します . この阻害は、細胞増殖、分化、およびアポトーシスを含むさまざまな細胞プロセスを調節します。 AG-126は、炎症や免疫応答に役割を果たす、活性化されたB細胞の核因子κ-ライトチェーンエンハンサー(NF-κB)シグナル伝達経路など、他の分子標的や経路にも影響を与えます .

類似化合物の比較

AG-126は、ERK1およびERK2リン酸化の選択的阻害により、他のチロシンキナーゼ阻害剤とは異なります。類似の化合物には以下が含まれます。

AG-1478: 上皮成長因子受容体(EGFR)を標的とする別のチロシンキナーゼ阻害剤。

AG-490: チロシンキナーゼのヤヌスキナーゼ(JAK)ファミリーを阻害します。

生化学分析

Biochemical Properties

Tyrphostin AG 126 is known to inhibit the phosphorylation of ERK1 and ERK2 . It blocks the production of tumor necrosis factor-alpha (TNF-alpha) and nitric oxide in macrophages . The compound interacts with these enzymes and proteins, altering their function and leading to changes in biochemical reactions.

Cellular Effects

Tyrphostin AG 126 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it attenuates signaling through NF-κB, reducing the expression of COX-2 and iNOS .

Molecular Mechanism

At the molecular level, Tyrphostin AG 126 exerts its effects through binding interactions with biomolecules and changes in gene expression . It selectively inhibits the phosphorylation of ERK1 and ERK2, blocking the production of TNF-alpha and nitric oxide .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tyrphostin AG 126 change over time . It has been observed that the compound’s impact on peritoneal exudation and the migration of polymorphonuclear cells caused by zymosan is dose-dependent .

Dosage Effects in Animal Models

In animal models, the effects of Tyrphostin AG 126 vary with different dosages . For example, treatment with Tyrphostin AG 126 (10 mg/kg, 3 mg/kg, or 1 mg/kg intraperitoneally, 1 h, and 6 h after zymosan) attenuated the peritoneal exudation and the migration of polymorphonuclear cells caused by zymosan in a dose-dependent fashion .

Metabolic Pathways

The metabolic pathways that Tyrphostin AG 126 is involved in are primarily related to its role as a tyrosine kinase inhibitor

準備方法

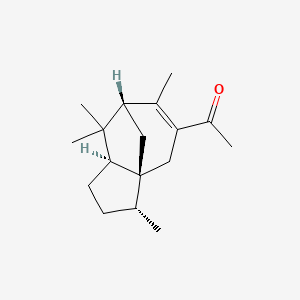

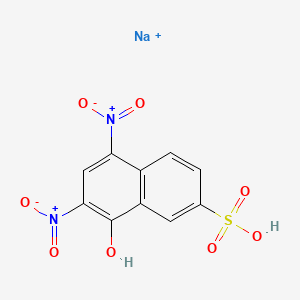

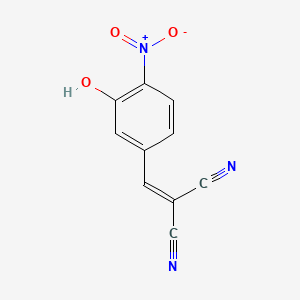

AG-126は、特定の試薬と条件を含む一連の化学反応を通じて合成されます。 合成経路は通常、塩基の存在下で3-ヒドロキシ-4-ニトロベンズアルデヒドとマロンジニトリルの反応を含み、所望の生成物を形成します . 反応条件には、AG-126の形成を確実に成功させるために、制御された温度とpHを維持することが含まれます。 工業生産方法には、この合成経路のスケールアップを含める場合がありますが、化合物の純度と収率を確保する必要があります .

化学反応の分析

AG-126は、次を含むさまざまな化学反応を起こします。

酸化: AG-126は特定の条件下で酸化されて、対応する酸化生成物を形成できます。

還元: この化合物は、還元されて還元誘導体になることができます。

置換: AG-126は、官能基が他の基に置換される置換反応を受けることができます。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます。

科学研究への応用

AG-126は、次を含む幅広い科学研究への応用があります。

化学: 反応性と特性を調べるために、さまざまな化学反応の試薬として使用されます。

生物学: 細胞増殖、分化、アポトーシスなどの細胞プロセスに対する影響を調査するために、細胞生物学研究で使用されています.

類似化合物との比較

AG-126 is unique compared to other tyrosine kinase inhibitors due to its selective inhibition of ERK1 and ERK2 phosphorylation. Similar compounds include:

AG-1478: Another tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR).

AG-490: Inhibits the Janus kinase (JAK) family of tyrosine kinases.

特性

IUPAC Name |

2-[(3-hydroxy-4-nitrophenyl)methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5N3O3/c11-5-8(6-12)3-7-1-2-9(13(15)16)10(14)4-7/h1-4,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQADSPERJRQBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=C(C#N)C#N)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152117 | |

| Record name | AG 126 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118409-62-4 | |

| Record name | AG 126 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118409624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AG 126 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AG-126 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AG-126 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YA4AMD1JC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

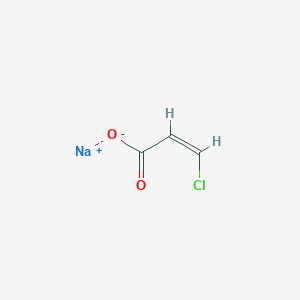

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。